molecular formula C21H28N4O2 B12797598 8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one CAS No. 102505-01-1

8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one

Cat. No.: B12797598
CAS No.: 102505-01-1
M. Wt: 368.5 g/mol
InChI Key: LZCWOTBYMUFATH-UHFFFAOYSA-N
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Description

8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one is a complex organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the quinuclidinyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research and may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-Triazaspiro(4.5)decan-4-one derivatives
  • Quinuclidinyl compounds
  • Phenyl-substituted spirocyclic compounds

Uniqueness

8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one is unique due to its specific combination of structural features, including the spirocyclic core, quinuclidinyl group, and phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

102505-01-1

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

8-[(3-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C21H28N4O2/c26-19-16-6-10-24(11-7-16)18(19)14-23-12-8-21(9-13-23)20(27)22-15-25(21)17-4-2-1-3-5-17/h1-5,16,18H,6-15H2,(H,22,27)

InChI Key

LZCWOTBYMUFATH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5

Origin of Product

United States

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